2-(2-phenoxyethoxy)acetic Acid
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Overview
Description
2-(2-Phenoxyethoxy)acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-(2-phenoxyethoxy) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
For instance, acetyl-CoA, a derivative of acetic acid, is a key molecule in the acetyl CoA pathway, which is considered one of the most ancient metabolic pathways .
Pharmacokinetics
It was found to be rapidly absorbed and extensively metabolized to form phenoxyacetic acid, a major metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenoxyethoxy)acetic acid typically involves the reaction of phenoxyethanol with ethylene oxide to form 2-(2-phenoxyethoxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-phenoxyethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-phenoxyethoxy)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-(2-Phenoxyethoxy)ethanol: A precursor in the synthesis of 2-(2-phenoxyethoxy)acetic acid.
Phenoxyacetic acid: A structurally similar compound with different functional groups.
2-(2-Phenoxyethoxy)ethylamine: Another derivative with an amine group instead of a carboxyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
2-(2-phenoxyethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-10(12)8-13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSHWLVOTQQHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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